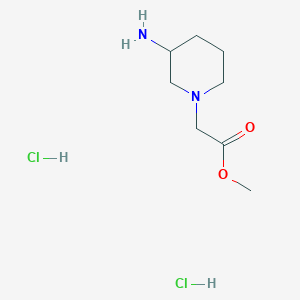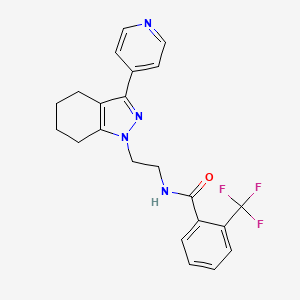![molecular formula C11H15BClNO4 B2479516 (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid CAS No. 2377606-03-4](/img/structure/B2479516.png)
(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid is a boronic acid derivative with the molecular formula C11H15BClNO4. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl-protected amino group, and a chlorine atom attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butoxycarbonyl (Boc) to form the tert-butoxycarbonyl-protected amino group.
Chlorination: The phenyl ring is chlorinated to introduce the chlorine atom at the desired position.
Boronic Acid Formation: The boronic acid group is introduced through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. The process may include:
- Use of automated reactors for precise control of reaction conditions.
- Purification techniques such as recrystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and probes for biological studies.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide. In biological applications, the boronic acid group can interact with enzymes or other biomolecules, potentially inhibiting their activity.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Lacks the tert-butoxycarbonyl-protected amino group and chlorine atom.
(4-{[(Tert-butoxy)carbonyl]amino}phenyl)boronic Acid: Similar structure but with the chlorine atom in a different position.
(3-Amino-5-chlorophenyl)boronic Acid: Lacks the tert-butoxycarbonyl protection.
Uniqueness
(3-{[(Tert-butoxy)carbonyl]amino}-5-chlorophenyl)boronic acid is unique due to the combination of the tert-butoxycarbonyl-protected amino group, chlorine atom, and boronic acid group. This combination allows for specific reactivity and applications in synthesis and biological studies.
特性
IUPAC Name |
[3-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO4/c1-11(2,3)18-10(15)14-9-5-7(12(16)17)4-8(13)6-9/h4-6,16-17H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIDKPOOUZOBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)NC(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479438.png)
![N-(4-ethoxyphenyl)-N-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2479439.png)
![1-[(1S)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2479440.png)




![Methyl 4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-(4-methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate](/img/structure/B2479446.png)

![8-[(2-chloro-3-methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2479449.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2479452.png)

